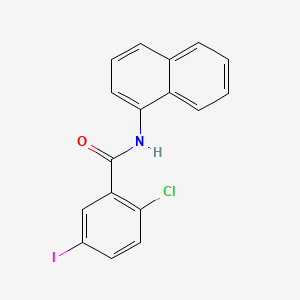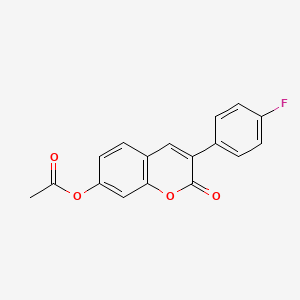![molecular formula C21H29N5O B6119555 1-(1-ethyl-4-piperidinyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6119555.png)
1-(1-ethyl-4-piperidinyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-ethyl-4-piperidinyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide, also known as EPP, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic properties. EPP belongs to the class of drugs known as proline-rich peptides, which are known to have a wide range of biological activities. In
作用机制
The exact mechanism of action of 1-(1-ethyl-4-piperidinyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide is not fully understood, but it is believed to act through multiple pathways. 1-(1-ethyl-4-piperidinyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide has been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and glutamate. It has also been shown to have antioxidant properties and to modulate the activity of inflammatory cytokines. These effects are thought to contribute to its therapeutic properties.
Biochemical and Physiological Effects:
1-(1-ethyl-4-piperidinyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, improve cognitive function, and reduce pain. 1-(1-ethyl-4-piperidinyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of 1-(1-ethyl-4-piperidinyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide is that it has been extensively studied in animal models, which has provided a wealth of information on its potential therapeutic properties. However, one limitation of 1-(1-ethyl-4-piperidinyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide is that its mechanism of action is not fully understood, which makes it difficult to design targeted therapies based on its effects.
未来方向
There are several future directions for research on 1-(1-ethyl-4-piperidinyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide. One area of research is the development of targeted therapies based on its mechanism of action. Another area of research is the development of more efficient synthesis methods for 1-(1-ethyl-4-piperidinyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide. In addition, further studies are needed to fully understand the biochemical and physiological effects of 1-(1-ethyl-4-piperidinyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide and its potential therapeutic applications.
合成方法
The synthesis of 1-(1-ethyl-4-piperidinyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide involves a series of chemical reactions that are carried out in a laboratory setting. The first step in the synthesis of 1-(1-ethyl-4-piperidinyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide involves the reaction of 1-ethyl-4-piperidone with hydrazine hydrate to form 1-ethyl-4-piperidinyl hydrazine. This intermediate is then reacted with 3-(1H-pyrazol-1-yl)benzaldehyde to form the final product, 1-(1-ethyl-4-piperidinyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide. The synthesis of 1-(1-ethyl-4-piperidinyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide is a complex process that requires specialized knowledge and equipment.
科学研究应用
1-(1-ethyl-4-piperidinyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in animal models. 1-(1-ethyl-4-piperidinyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 1-(1-ethyl-4-piperidinyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide has been shown to have anticancer properties and has been studied for its potential use in cancer therapy.
属性
IUPAC Name |
1-(1-ethylpiperidin-4-yl)-N-(3-pyrazol-1-ylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O/c1-2-24-14-9-18(10-15-24)25-12-4-8-20(25)21(27)23-17-6-3-7-19(16-17)26-13-5-11-22-26/h3,5-7,11,13,16,18,20H,2,4,8-10,12,14-15H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQJUEFVAFTCNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N2CCCC2C(=O)NC3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-ethyl-4-piperidinyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-[(4-tert-butylbenzoyl)amino]-5-(3-hydroxy-4-methoxybenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6119486.png)
![4-chloro-2-{[(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B6119492.png)

![3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6119507.png)
![2-[(2-furylmethyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B6119514.png)
![4-ethoxy-N-({[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B6119523.png)
![2-(1-cyclohexyl-4-{3-[3-(dimethylamino)propoxy]benzyl}-2-piperazinyl)ethanol](/img/structure/B6119527.png)
![6-(2,5-dimethylphenyl)-3-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B6119529.png)
![2-(methoxymethyl)-1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperidine](/img/structure/B6119533.png)
![1-(4-fluorophenyl)-4-[1-(4-methylbenzyl)-3-piperidinyl]piperazine](/img/structure/B6119537.png)


![2-[4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6119552.png)
